![molecular formula C30H48O3 B1647256 (1S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-9-(Hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-ol CAS No. 57475-62-4](/img/structure/B1647256.png)
(1S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-9-(Hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-ol
Overview
Description
(1S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-9-(Hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-ol is a natural product found in Buddleja asiatica with data available.
Scientific Research Applications
Asymmetric Synthesis
- Asymmetric hydroboration using related cyclohexadiene compounds has shown the potential to produce allylborane derivatives with high selectivity and excellent enantiomeric excess (ee). This process contributes significantly to asymmetric synthesis, a crucial aspect of producing optically active pharmaceuticals and compounds (González et al., 2015).
Chiral Macrocyclic Ligands
- The creation of chiral macrocyclic N2P2 ligands using enantiomerically pure synthons derived from similar cyclohexane-based structures demonstrates the importance of these compounds in forming complex ligand systems. These systems are pivotal in various chemical reactions and catalysis processes (Bigler et al., 2014).
Potential Inhibitors of HIV
- Research into enantiomerically pure bis(hydroxymethyl)-branched cyclohexenyl and cyclohexyl purines, which share structural similarities with the given compound, has been conducted to evaluate their effectiveness as potential inhibitors of HIV. Although initial tests showed inactivity, this line of research highlights the potential medical applications of such compounds (Rosenquist Å et al., 1996).
Diterpenoid Synthesis
- Studies on acid-catalyzed cyclization of labdane derivatives, which are structurally related to the compound , have led to the synthesis of new tetracyclic diterpenoids. This work is fundamental in understanding and synthesizing complex natural products, many of which have therapeutic applications (Vlad et al., 1983).
Novel Sesquiterpenoid Skeletons
- Research involving similar compounds has led to the discovery of novel sesquiterpenoid skeletons through Wagner-Meerwein rearrangements. These findings expand the understanding of complex natural product synthesis and are valuable for developing new bioactive compounds (Ruiz-Ferrer et al., 2021).
Phytotoxic Activity and Metabolism
- Biotransformation studies of isocaryolane derivatives by the fungal phytopathogen Botrytis cinerea have shown phytotoxic activity, highlighting the relevance of these compounds in plant pathology and potential agricultural applications (Ascari et al., 2013).
properties
IUPAC Name |
(1S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-24(2)13-15-29-16-14-28(6)27(5)11-7-20-25(3,10-9-23(32)26(20,4)18-31)21(27)8-12-30(28,33-19-29)22(29)17-24/h8,12,20-23,31-32H,7,9-11,13-19H2,1-6H3/t20-,21-,22-,23+,25+,26+,27-,28+,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHYCHLBHJUCPN-TYFPGHAOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC23CCC4(C5(CCC6C(C5C=CC4(C2C1)OC3)(CCC(C6(C)CO)O)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2C=C[C@@]45[C@]3(CC[C@@]6([C@H]4CC(CC6)(C)C)CO5)C)C)(C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
16-Deoxysaikogenin F |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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